3-Methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole hydrochloride
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Description
3-Methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. In
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Synthesis of Piperidine-Based Derivatives : Research by Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, some of which showed significant anti-arrhythmic activity. This study illustrates the potential of piperidine and thiadiazole combinations in developing pharmacologically active compounds (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antimicrobial Activities of Novel Scaffolds : Abdelmajeid, Amine, and Hassan (2017) synthesized novel scaffolds incorporating thiadiazolyl piperidine and evaluated their antimicrobial activities, demonstrating the role of thiadiazole derivatives in addressing microbial resistance (Abdelmajeid, Amine, & Hassan, 2017).
Antibacterial and Antifungal Agents : Tamer and Qassir (2019) synthesized acetylenic derivatives of substituted 1,3,4-thiadiazoles and tested their antibacterial and antifungal activities, highlighting the importance of thiadiazole derivatives in developing new antibacterial and antifungal agents (Tamer & Qassir, 2019).
Antitumor and Antioxidant Evaluation
- Antitumor and Antioxidant Activities : Hamama et al. (2013) investigated the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles and their antitumor and antioxidant evaluations, revealing promising activities of these compounds against certain types of cancer cells and oxidative stress (Hamama, Gouda, Badr, & Zoorob, 2013).
properties
IUPAC Name |
3-methyl-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3S.ClH/c1-6-13-8(16-14-6)15-4-2-7(3-5-15)9(10,11)12;/h7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIPRHVSGZDPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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